Chloromethyltris(trimethylsiloxy)silane

Descripción general

Descripción

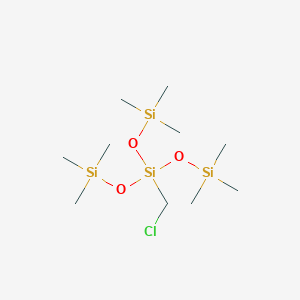

Chloromethyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C10H29ClO3Si4. It is a versatile reagent used in various chemical synthesis processes, particularly in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyltris(trimethylsiloxy)silane can be synthesized through the reaction of chlorotris(trimethylsilyl)silane with methanol under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Chloromethyltris(trimethylsiloxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as alcohols or amines.

Major Products Formed:

Oxidation: Formation of this compound derivatives with oxidized functional groups.

Reduction: Reduction products may include various organosilicon compounds.

Substitution: Substitution reactions can lead to the formation of silyl ethers and other derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Surface Modification

- Chloromethyltris(trimethylsiloxy)silane is widely used as a silane coupling agent to enhance adhesion between organic materials and inorganic substrates. This property is particularly valuable in the fields of coatings, sealants, and adhesives, where improved bonding strength is crucial.

- Nanostructured Materials

- Biomedical Applications

- Catalysis

Industrial Applications

-

Adhesives and Sealants

- The incorporation of this compound into adhesive formulations improves moisture resistance and thermal stability, which are critical for applications in construction and automotive industries.

-

Coatings

- It is used in protective coatings to impart hydrophobic properties, enhancing durability against environmental factors such as moisture and UV radiation.

- Textile Industry

-

Surface Functionalization for Biosensors

A study demonstrated the effectiveness of this compound in modifying silicon surfaces for biosensor applications. The functionalized surfaces exhibited enhanced binding affinity for biomolecules, leading to improved sensitivity in detection assays. -

Nanocomposite Development

Research involving the use of this silane compound as a precursor for silicon-based nanocomposites showed promising results in terms of mechanical strength and thermal stability. The resulting materials are suitable for high-performance applications in aerospace and automotive sectors. -

Adhesive Formulation Improvement

An investigation into adhesive formulations incorporating this compound revealed significant improvements in adhesion strength under moisture exposure compared to standard formulations without silanes.

Mecanismo De Acción

The mechanism by which Chloromethyltris(trimethylsiloxy)silane exerts its effects involves the formation of stable silyl ether bonds with alcohols, protecting them from further reactions. The molecular targets and pathways involved include the interaction with hydroxyl groups on biomolecules and other substrates.

Comparación Con Compuestos Similares

Chloromethyltris(trimethylsiloxy)silane is unique in its reactivity and versatility compared to other organosilicon compounds. Similar compounds include:

Chlorotris(trimethylsilyl)silane: Used for similar applications but with different reactivity profiles.

Trimethylsilyl chloride: Employed in the protection of alcohols but with less stability.

Tetramethyl orthosilicate: Used in the synthesis of siloxane polymers but with different reactivity.

Actividad Biológica

Chloromethyltris(trimethylsiloxy)silane (CAS No. 41919-30-6) is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, including toxicity, potential therapeutic uses, and relevant case studies.

This compound is characterized by its silanol groups which can react with various substrates, making it useful in surface functionalization and coating applications. The compound's structure includes:

- Silicon Backbone : The presence of silicon allows for unique interactions with biological systems.

- Chloromethyl Group : This functional group can participate in nucleophilic substitution reactions, potentially influencing biological interactions.

Toxicological Profile

The safety data sheet (SDS) for this compound indicates several important toxicological effects:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Effects : Inhalation may lead to respiratory tract irritation, with symptoms such as coughing and headache .

Table 1: Toxicological Effects Summary

| Effect | Classification | Remarks |

|---|---|---|

| Skin Irritation | Skin Irrit. 2 | Causes irritation |

| Eye Irritation | Eye Irrit. 2 | Serious eye irritation |

| Acute Toxicity | Not classified | No significant acute toxicity reported |

| Respiratory Irritation | Not classified | May cause cough and headache |

Case Studies

- Surface Coatings : Research indicates that silane compounds like this compound can be used to create hydrophobic surfaces that resist bacterial adhesion. This property is crucial in medical device applications where infection control is paramount .

- Drug Delivery Systems : Silanes have been explored for their ability to modify the surface properties of nanoparticles used in drug delivery. The incorporation of chloromethyl groups may enhance the targeting capabilities of these systems by allowing for further functionalization with targeting ligands.

- Biocompatibility Assessments : Preliminary studies have shown that silane-based coatings can improve cell adhesion and proliferation on various substrates, indicating potential biocompatibility .

Environmental Considerations

The ecological impact of this compound has not been extensively studied; however, it is noted that the compound may pose risks to aquatic environments due to its chemical reactivity and potential degradation products .

Table 2: Environmental Impact Summary

| Parameter | Findings |

|---|---|

| Persistence | Not well-documented |

| Bioaccumulation | Potentially hazardous |

| Mobility in Soil | Unknown |

Propiedades

IUPAC Name |

chloromethyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDPIHSENOONRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542924 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41919-30-6 | |

| Record name | 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.